3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the sulfonyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and luminescence.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyridine: A compound with a similar pyridine ring structure but different functional groups.
Imidazo[1,2-a]pyridines: Compounds with a similar heterocyclic scaffold used in medicinal chemistry.
Uniqueness
3-(phenylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to its combination of a sulfonyl group, pyridine ring, and oxadiazole ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-14(8-10-25(22,23)13-6-2-1-3-7-13)18-16-20-19-15(24-16)12-5-4-9-17-11-12/h1-7,9,11H,8,10H2,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEVGXAESKYCKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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